molecular formula C6H9BrO2 B14267106 (1S,2S)-3-bromocyclohex-3-ene-1,2-diol CAS No. 174817-06-2

(1S,2S)-3-bromocyclohex-3-ene-1,2-diol

Cat. No.: B14267106
CAS No.: 174817-06-2
M. Wt: 193.04 g/mol
InChI Key: AWSOTNHQUGANQS-NTSWFWBYSA-N
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Description

(1S,2S)-3-bromocyclohex-3-ene-1,2-diol is an organic compound characterized by a bromine atom attached to a cyclohexene ring with two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-3-bromocyclohex-3-ene-1,2-diol typically involves the bromination of cyclohexene derivatives followed by dihydroxylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator. The resulting bromocyclohexene is then subjected to dihydroxylation using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-3-bromocyclohex-3-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding cyclohex-3-ene-1,2-diol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of cyclohex-3-ene-1,2-dione or cyclohex-3-ene-1,2-dicarboxylic acid.

    Reduction: Formation of cyclohex-3-ene-1,2-diol.

    Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-3-bromocyclohex-3-ene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-3-bromocyclohex-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1,2-diol: Lacks the bromine atom, resulting in different reactivity and properties.

    3-bromocyclohexene: Lacks the hydroxyl groups, affecting its chemical behavior and applications.

    Cyclohexane-1,2-diol: Saturated analog with different chemical and physical properties.

Uniqueness

(1S,2S)-3-bromocyclohex-3-ene-1,2-diol is unique due to the presence of both a bromine atom and hydroxyl groups on a cyclohexene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

174817-06-2

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

(1S,2S)-3-bromocyclohex-3-ene-1,2-diol

InChI

InChI=1S/C6H9BrO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6+/m0/s1

InChI Key

AWSOTNHQUGANQS-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C(=C1)Br)O)O

Canonical SMILES

C1CC(C(C(=C1)Br)O)O

Origin of Product

United States

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